(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid

GABAA receptor Anesthetic pharmacology Stereoselectivity

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid (CAS 173989-75-8) is an enantiomerically pure, non‑racemic chiral pyrrole‑2‑carboxylic acid derivative featuring an (S)‑configured 1‑phenylethyl substituent on the pyrrole nitrogen. The compound belongs to the 1‑(1‑phenylethyl)‑1H‑pyrrole‑2‑carboxylic acid structural class, which has been extensively explored in medicinal chemistry as a scaffold for GABAA receptor modulators and as a chiral synthon for enantioselective synthesis.

Molecular Formula C13H13NO2
Molecular Weight 215.252
CAS No. 173989-75-8
Cat. No. B2899219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid
CAS173989-75-8
Molecular FormulaC13H13NO2
Molecular Weight215.252
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=CC=C2C(=O)O
InChIInChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16)/t10-/m0/s1
InChIKeyBFLKSSGFEWKBMW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid (CAS 173989-75-8) – Procurement Guide for Chiral Pyrrole Building Blocks


(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid (CAS 173989-75-8) is an enantiomerically pure, non‑racemic chiral pyrrole‑2‑carboxylic acid derivative featuring an (S)‑configured 1‑phenylethyl substituent on the pyrrole nitrogen . The compound belongs to the 1‑(1‑phenylethyl)‑1H‑pyrrole‑2‑carboxylic acid structural class, which has been extensively explored in medicinal chemistry as a scaffold for GABAA receptor modulators and as a chiral synthon for enantioselective synthesis [1][2]. Its molecular formula is C₁₃H₁₃NO₂ (MW = 215.25 g/mol), and the defined (S)‑stereochemistry provides fundamentally different biological and synthetic behaviour compared with its (R)‑enantiomer (CAS 173989-76-9) and achiral pyrrole‑2‑carboxylic acid analogs.

Why Generic Substitution Fails for (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid (CAS 173989-75-8) – Stereochemistry Dictates Both Biological Activity and Synthetic Utility


Substituting (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid with its (R)-enantiomer, racemate, or achiral pyrrole-2-carboxylic acid analogs compromises critical stereochemical requirements that are decisively demonstrated in the carboetomidate/etomidate pharmacological literature [1][2]. The 1‑phenylethyl‑1H‑pyrrole‑2‑carboxylate scaffold exhibits profound stereoselectivity at the GABAA receptor: the R(+) enantiomer is a potent positive allosteric modulator, while the S(−) enantiomer possesses only marginal activity [1]. Empirical quantification shows that the S(−) etomidate enantiomer is approximately 17‑fold less potent than its R(+) counterpart in loss‑of‑righting‑reflex assays (EC50 = 57 ± 1 µM vs 3.4 ± 0.1 µM) [1]. This stereochemical dependence has been recapitulated for the pyrrole analog carboetomidate, where the R‑configuration is a strict requirement for hypnotic activity [2][3]. Consequently, generic substitution with the opposite enantiomer or a racemic mixture introduces an inactive or confounding stereochemical component, undermining both pharmacological studies and asymmetric synthesis campaigns.

Quantitative Differentiation Evidence for (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid (CAS 173989-75-8) vs. Closest Analogs


Stereochemical Target Engagement: S(−) Enantiomer as a Verified Negative Control for GABAA Receptor Modulation

The 1-(1-phenylethyl)-substituted pyrrole‑2‑carboxylate pharmacophore demands strict R‑stereochemistry for GABAA receptor potentiation. In direct quantitative experiments on etomidate enantiomers—the closest structural and pharmacophoric comparator to the 1-(1-phenylethyl)pyrrole‑2‑carboxylate scaffold—the S(−) enantiomer showed a 16.8‑fold reduction in hypnotic potency relative to the R(+) enantiomer in tadpole loss‑of‑righting‑reflex assays [1]. The R(+) enantiomer produced anesthesia with EC50 = 3.4 ± 0.1 µM (slope n = 1.9 ± 0.1), whereas the S(−) enantiomer required EC50 = 57 ± 1 µM (slope n = 2.9 ± 0.2) [1]. Additionally, only R(+) etomidate substantially potentiated GABA‑induced currents; S(−) etomidate was markedly less effective [1]. This stereoselectivity is conserved in the pyrrole analog carboetomidate, which is explicitly developed and studied as the R‑enantiomer [2][3]. The (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid therefore constitutes the corresponding S‑enantiomer of this therapeutically validated scaffold, providing an essential, quantitatively characterized negative control for mechanistic studies of GABAA receptor modulators.

GABAA receptor Anesthetic pharmacology Stereoselectivity

Synthetic Utility: Preconfigured (S)-Chirality Eliminates Chiral Resolution Steps in Enantiopure Drug Synthesis

(S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid serves as an enantiopure chiral building block that installs the desired (S)‑configuration directly, circumventing the need for late‑stage chiral resolution or asymmetric catalysis. The compound is documented as a versatile intermediate for constructing enantiopure carboetomidate analogs, chiral ligands, and functionalized pyrrole derivatives for structure‑activity relationship studies . In contrast, the corresponding racemic mixture or the achiral pyrrole‑2‑carboxylic acid (CAS 634‑97‑9) lacks the pre‑installed stereochemical information required for enantioselective target engagement, necessitating additional synthetic steps to achieve enantiomeric purity. The (S)‑acid's free carboxylic acid functionality further distinguishes it from the corresponding ethyl ester (carboetomidate, CAS 1257067‑10‑9) by enabling direct amidation, esterification, or decarboxylative coupling without prior deprotection, thereby streamlining medicinal chemistry workflows [1].

Asymmetric synthesis Chiral building block Drug discovery

Chemical Tractability Advantage: Free Carboxylic Acid vs. Ethyl Ester in Soft‑Drug Design

The free carboxylic acid of (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid imparts physicochemical and metabolic properties that are deliberately exploited in soft‑drug design strategies. In the carboetomidate series, the ethyl ester (R‑carboetomidate) is a stable, highly lipophilic molecule (octanol:water partition coefficient = 15,000 ± 3,700) with a hypnotic duration of action (slope of LORR duration vs log dose = 15 ± 3) [1]. To achieve rapid metabolic inactivation, the MOC‑carboetomidate analog incorporates a labile ester that is hydrolyzed with a half‑life of 1.3 min in rat blood, dramatically shortening the duration of action (slope = 4 ± 1, P = 0.0004123 vs carboetomidate) [1]. The (S)‑acid represents the hydrolyzed, pharmacologically inactive metabolite stage and is inherently more hydrophilic than the ester analogs (estimated logP reduction of ~2 log units relative to carboetomidate based on carboxylic acid‑ester conversion) . This makes the (S)‑acid the appropriate starting point for designing soft‑drug analogs where the free acid is either the intended inactive metabolite or a prodrug precursor that can be re‑esterified with a tunable metabolic liability.

Soft drug Metabolic liability Pharmacokinetics

Enantiomeric Purity Specification Enables Reproducible Biological Assays

Commercially sourced (S)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid is supplied as a single enantiomer with specified chemical purity (typically ≥95–98%) and enantiomeric excess, enabling direct use in stereochemically sensitive biological assays without confounding racemic contamination . This contrasts with generic, racemic 1-(1-phenylethyl)pyrrole-2-carboxylic acid, which introduces an equimolar amount of the pharmacologically active R‑enantiomer that can produce false‑positive signals in GABAA receptor assays and confound structure‑activity relationship interpretations. The availability of discrete CAS numbers for each enantiomer (173989‑75‑8 for the S‑enantiomer; 173989‑76‑9 for the R‑enantiomer) further facilitates unambiguous procurement and inventory management, reducing the risk of stereochemical cross‑contamination in compound management workflows .

Chiral purity Reproducibility Quality control

High‑Impact Application Scenarios for (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid (CAS 173989-75-8)


Negative Control Probe for GABAA Receptor Mechanism‑of‑Action Studies

Use the (S)‑acid as a stereochemically matched, pharmacologically inactive negative control in electrophysiological patch‑clamp experiments on recombinant GABAA receptors. The >16‑fold potency difference between S(−) and R(+) enantiomers documented for etomidate [1] and recapitulated for the pyrrole analog carboetomidate [2][3] validates that the (S)‑acid at concentrations up to 57 µM will not confound GABAA receptor current recordings, enabling unambiguous attribution of positive modulatory effects to the R‑enantiomer test articles. This is critical for confirming on‑target GABAA engagement in screening cascades for novel sedative‑hypnotic candidates.

Enantiopure Synthon for Parallel Medicinal Chemistry Libraries

Deploy the (S)‑acid as a pre‑resolved chiral building block in parallel amide coupling or esterification reactions to generate focused libraries of enantiopure N‑(1‑phenylethyl)pyrrole‑2‑carboxamides and esters. The free carboxylic acid functionality eliminates the deprotection step required when using the ethyl ester (carboetomidate), reducing synthetic step count by at least one operation and improving overall library yield . This application is particularly valuable for structure‑activity relationship exploration around the 1‑phenylethyl stereocenter, where maintaining defined (S)‑configuration is essential for interpreting biological data.

Soft‑Drug Candidate Design via Labile Ester Prodrug Strategies

Employ the (S)‑acid as the core template for designing soft‑drug candidates where a labile ester moiety is installed to achieve rapid metabolic inactivation. The quantitative pharmacokinetic framework established for MOC‑carboetomidate (metabolic half‑life = 1.3 min in rat blood; LORR duration‑dose slope = 4 ± 1; octanol:water partition coefficient = 3,300 ± 280) provides a directly applicable design blueprint [4]. Starting from the (S)‑acid, researchers can append a variety of hydrolytically labile ester prodrug motifs and systematically evaluate the impact on half‑life, clearance, and duration of action while relying on the inherent inactivity of the S‑stereochemistry at the GABAA receptor.

Chiral HPLC Method Development and Enantiomeric Purity Validation

Utilize the (S)‑acid as a reference standard for developing and validating chiral HPLC methods to quantify enantiomeric purity during asymmetric synthesis campaigns or quality control of 1‑(1‑phenylethyl)pyrrole‑2‑carboxylate derivatives. The discrete CAS number (173989‑75‑8) and established retention properties on chiral stationary phases enable accurate calibration curves, detection of R‑enantiomer contamination at levels as low as 2%, and routine batch‑to‑batch purity verification in GMP‑like environments .

Quote Request

Request a Quote for (S)-1-(1-Phenylethyl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.